Sodium methanesulfinate

Catalog No.
S608143
CAS No.
20277-69-4
M.F
CH3NaO2S
M. Wt
102.09 g/mol
Availability
In Stock
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Sodium methanesulfinate

CAS Number

20277-69-4

Product Name

Sodium methanesulfinate

IUPAC Name

sodium;methanesulfinate

Molecular Formula

CH3NaO2S

Molecular Weight

102.09 g/mol

InChI

InChI=1S/CH4O2S.Na/c1-4(2)3;/h1H3,(H,2,3);/q;+1/p-1

InChI Key

LYPGDCWPTHTUDO-UHFFFAOYSA-M

SMILES

CS(=O)[O-].[Na+]

Synonyms

methane sulfinic acid, methanesulfinic acid, methanesulfinic acid, sodium salt, MSA acid

Canonical SMILES

CS(=O)[O-].[Na+]

Sodium methanesulfinate is an aliphatic sodium sulfinate with the molecular formula CH5NaO2S\text{CH}_5\text{NaO}_2\text{S} and a molecular weight of approximately 104.1 g/mol. It appears as a white to light beige powder and is hygroscopic, meaning it can absorb moisture from the air. The compound is soluble in water and methanol, but it is sensitive to air and should be stored in an inert atmosphere at room temperature to maintain its stability . Sodium methanesulfinate is primarily used as a reagent in organic synthesis, particularly for the preparation of various organosulfur compounds.

Due to the lack of research on sodium methanesulfinate, its mechanism of action in any biological system is unknown.

Information on the safety hazards of sodium methanesulfinate is limited. However, as a general precaution, it is recommended to handle the compound with gloves and avoid inhalation or ingestion. Similar sulfinate compounds can be irritants to the skin and eyes [].

  • Cross-Coupling Reactions: It has been utilized in cross-coupling reactions with aryl boronic acids, leading to the formation of sulfonylated products .
  • Conjugate Additions: The compound can undergo conjugate addition to vinyl heterocycles, which is important for synthesizing complex organic molecules .
  • Formation of Sulfonyl Radicals: Sodium methanesulfinate serves as a sulfonylating agent in various reactions, contributing to the formation of thiosulfonates, sulfonamides, and sulfones through S–S, N–S, and C–S bond formations .

Sodium methanesulfinate can be synthesized through various methods:

  • Neutralization Reaction: It can be prepared by neutralizing methanesulfonic acid with sodium hydroxide. This method involves adding one equivalent of sodium hydroxide to methanesulfonic acid and then diluting it to achieve the desired concentration .
  • Oxidation Reactions: Some synthesis routes involve the oxidation of thioethers or sulfides to form sulfinates, which can then be converted into sodium methanesulfinate under appropriate conditions .
  • Decarboxylation Reactions: Advanced synthetic strategies may include photolytic decarboxylation reactions that yield various sodium sulfinates, including sodium methanesulfinate .

Sodium methanesulfinate has several applications in organic chemistry:

  • Building Block for Organosulfur Compounds: It serves as a versatile building block for synthesizing valuable organosulfur compounds, including vinyl sulfones and allylic sulfones .
  • Sulfonylating Agent: The compound is employed as a sulfonylating reagent in organic synthesis, facilitating the formation of diverse sulfur-containing molecules .
  • Research Tool: It is used in laboratory settings for various chemical transformations and synthesis processes.

Sodium methanesulfinate shares similarities with other sodium sulfinates but possesses unique characteristics that set it apart. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
Sodium benzenesulfinateC6H5NaO2SDerived from benzene; used in aromatic sulfonation
Sodium phenylsulfinateC6H5NaO2SSimilar structure; used for similar sulfonylation reactions
Sodium sulfinates (general)RSO2NaVersatile reagents for forming S–S, N–S, and C–S bonds

Uniqueness of Sodium Methanesulfinate:

  • Sodium methanesulfinate's aliphatic nature allows for different reactivity patterns compared to its aromatic counterparts.
  • Its specific applications in synthesizing cyclooxygenase-2 inhibitors highlight its unique role in medicinal chemistry.

Traditional Synthetic Routes

Reduction of Methanesulfonyl Chloride

The reduction of methanesulfonyl chloride represents one of the most established and widely documented synthetic pathways for producing sodium methanesulfinate [1] [2]. This traditional approach typically employs sodium sulfite as the reducing agent in aqueous alkaline conditions. The general procedure involves the gradual addition of methanesulfonyl chloride to a heated solution containing sodium sulfite and sodium bicarbonate at temperatures ranging from 70 to 80 degrees Celsius [4] [18].

The mechanism of this reduction process involves the nucleophilic attack of sulfite anions on the sulfur center of methanesulfonyl chloride, leading to the displacement of chloride ions and the formation of the desired sulfinate product [1] [2]. Research has demonstrated that the one-electron reduction of methanesulfonyl chloride proceeds through an electron adduct intermediate that decays into sulfonyl radicals and chloride ions with a rate constant of 1.5 × 10^6 s^-1 [1] [2].

Alternative reducing agents have been investigated for this transformation, including zinc powder in the presence of sodium carbonate in aqueous media [18]. This zinc-mediated reduction typically requires milder conditions and can be performed at room temperature, making it an attractive option for laboratory-scale synthesis [18].

Reducing AgentTemperature (°C)Reaction Time (hours)Yield (%)Reference
Sodium Sulfite/Sodium Bicarbonate70-80372-85 [4] [18]
Zinc/Sodium Carbonate25-30276-92 [18]
Sodium Borohydride60-65468-78 [18]

Hydrolysis of Sulfonyl Hydrazides

The hydrolysis of sulfonyl hydrazides provides an alternative traditional route for the preparation of sodium methanesulfinate [7] [10]. This method involves the treatment of methanesulfonyl hydrazide with aqueous sodium carbonate under controlled temperature conditions. The process typically requires heating at 30 degrees Celsius for approximately 2 hours to achieve complete conversion [7].

Research findings indicate that the hydrolysis reaction proceeds through nucleophilic attack of hydroxide ions on the sulfonyl group, leading to the elimination of hydrazine and formation of the sulfinate salt [7] [10]. The reaction mechanism involves the initial formation of a tetrahedral intermediate, followed by the departure of the hydrazine leaving group [10].

Optimization studies have revealed that the addition of 20.1 grams of hydrazine hydrate to 300 grams of water, followed by the incorporation of 40.8 grams of sodium carbonate, provides optimal conditions for the subsequent addition of the sulfonyl hydrazide substrate [7]. The resulting sodium methanesulfinate can be isolated through filtration and exhibits high purity as determined by high-performance liquid chromatography analysis [7].

Advanced Synthetic Strategies

Boron Trifluoride-Mediated Disproportionation Reactions

While specific literature on boron trifluoride-mediated disproportionation reactions for sodium methanesulfinate synthesis is limited, related research on sulfinate chemistry suggests potential applications of Lewis acid catalysis in sulfinate formation [11] [12]. Boron trifluoride complexes have been investigated as catalysts for various sulfur-containing compound transformations, potentially offering new pathways for sulfinate synthesis [11].

The proposed mechanism for boron trifluoride-mediated reactions involves the coordination of the Lewis acid to sulfur-containing intermediates, facilitating disproportionation reactions that can lead to the formation of both higher and lower oxidation states of sulfur compounds [11] [12]. This approach represents an area of ongoing research with potential for developing more efficient synthetic methodologies [12].

Cross-Coupling with Aryl Boronic Acids

Cross-coupling reactions involving aryl boronic acids have emerged as sophisticated synthetic strategies for sulfinate preparation [22] [24]. Research has demonstrated that sodium methanesulfinate can participate in cross-coupling reactions with aryl boronic acids under palladium or nickel catalysis [22] [52]. These transformations typically proceed through oxidative addition of the boronic acid to the metal center, followed by transmetalation with the sulfinate and subsequent reductive elimination [52].

Catalyst SystemTemperature (°C)Catalyst Loading (mol%)Yield Range (%)Substrate ScopeReference
Nickel Bromide/Phenanthroline1102.5-5.065-89Electron-rich and electron-poor aromatics [52]
Palladium Acetate/Phosphine80-1005.055-78Limited to electron-neutral substrates [53]
Copper Iodide/Bipyridine60-8010.045-72Heteroaromatic systems [51]

Industrial-Scale Production Techniques

Industrial-scale production of sodium methanesulfinate typically employs continuous flow processes based on the reduction of methanesulfonyl chloride with sodium sulfite [5] [14]. These large-scale operations require careful control of reaction parameters to ensure consistent product quality and minimize waste generation [14].

The industrial synthesis commonly utilizes glass-lined reactors equipped with efficient stirring mechanisms and temperature control systems [14]. The process involves the gradual addition of methanesulfonyl chloride to a heated aqueous solution containing sodium sulfite and sodium bicarbonate, with continuous monitoring of reaction temperature and pH [14].

Production facilities typically incorporate downstream processing equipment for product isolation and purification, including filtration systems, crystallization vessels, and drying units [5]. The recovered sodium methanesulfinate is usually obtained as a white to light beige powder with purity levels exceeding 85 percent [22] [24].

Quality control measures in industrial production include regular analysis of raw materials, in-process monitoring of reaction progress, and comprehensive testing of final products [43]. Analytical methods commonly employed include nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and Karl Fischer titration for water content determination [43].

Purification and Stabilization Protocols

Purification of sodium methanesulfinate typically involves recrystallization from appropriate solvent systems [40] [41]. The compound exhibits good solubility in water and methanol, making these solvents suitable for recrystallization procedures [22] [25]. The purification process generally requires careful control of temperature and solvent composition to achieve optimal crystal formation [41].

Research has demonstrated that sodium methanesulfinate can be effectively purified through column chromatography using silica gel as the stationary phase [42]. The mobile phase typically consists of polar solvent mixtures, with methanol-water systems providing good separation efficiency [42]. Flash column chromatography using petroleum ether and ethyl acetate gradients has also been reported for purification purposes [6].

Stabilization protocols for sodium methanesulfinate focus on minimizing exposure to air and moisture, as the compound is hygroscopic and air-sensitive [22] [24]. Storage under inert atmosphere conditions at room temperature is recommended to maintain product stability [25] [43]. The compound should be stored in tightly sealed containers with appropriate desiccants to prevent moisture absorption [24] [25].

Purification MethodSolvent SystemTemperature (°C)Recovery Yield (%)Purity Achieved (%)Reference
RecrystallizationWater/Methanol (3:1)60-6585-92>95 [40] [41]
Column ChromatographyPetroleum Ether/Ethyl AcetateAmbient78-85>98 [42]
Flash ChromatographyMethanol/Water (1:4)Ambient82-89>96 [6]

Analytical characterization of purified sodium methanesulfinate typically involves melting point determination, with literature values ranging from 222 to 226 degrees Celsius with decomposition [22] [25]. Nuclear magnetic resonance spectroscopy provides structural confirmation, while elemental analysis verifies the molecular composition [43]. The compound exhibits characteristic spectroscopic properties that can be used for identification and purity assessment [20] [21].

Molecular Geometry and Crystallography

Sodium methanesulfinate exhibits the molecular formula CH₃NaO₂S with a molecular weight of 102.08-102.09 grams per mole [1] [2]. The compound exists as an ionic solid comprising sodium cations (Na⁺) and methanesulfinate anions (CH₃SO₂⁻) [1] [2]. The methanesulfinate anion features a tetrahedral geometry around the sulfur center, with the sulfur atom bonded to one methyl group, two oxygen atoms, and bearing a formal negative charge [1].

The crystal structure of sodium methanesulfinate demonstrates complex ionic interactions. Research by Parker and Zhong indicates that sodium methanesulfonate, a closely related compound, crystallizes with an orthorhombic structure containing multiple formula units in the primitive cell [3]. The methanesulfinate ion maintains approximate C₃ᵥ symmetry in the solid state, with the methyl group projecting into vacant spaces within the crystal lattice [3].

Crystallographic analysis reveals that the sodium ions are coordinated by oxygen atoms from surrounding methanesulfinate anions, forming a three-dimensional ionic network [4] [5]. The coordination environment around sodium varies depending on the specific crystal form, with coordination numbers typically ranging from four to six [4] [5]. X-ray diffraction studies confirm the ionic nature of the bonding, with distinct Na⁺ and CH₃SO₂⁻ species rather than covalent sodium-sulfur interactions [4] [6].

The compound exhibits polymorphism, with different crystal forms possible depending on crystallization conditions [4]. Temperature and humidity during crystal formation significantly influence the final crystal structure and morphology [7] [8].

Spectroscopic Characterization

Infrared and Raman Spectral Analysis

Vibrational spectroscopy provides detailed insights into the molecular structure and bonding characteristics of sodium methanesulfinate. Comprehensive infrared and Raman spectroscopic studies by Parker and Zhong demonstrate distinctive vibrational signatures for different structural components of the compound [9] [3].
The infrared spectrum exhibits characteristic absorption bands corresponding to various vibrational modes. Carbon-hydrogen stretching vibrations appear in the high-frequency region, with asymmetric C-H stretches observed at 3018 and 3004 wavenumbers and symmetric C-H stretches at 2941 wavenumbers [9] [3]. These frequencies indicate normal aliphatic C-H bonding characteristics within the methyl group.

Sulfur-oxygen vibrational modes provide crucial structural information. The asymmetric SO₃ stretching modes appear as multiple bands at 1247, 1215, and 1183 wavenumbers, while symmetric SO₃ stretching occurs at 1074, 1061, and 1054 wavenumbers [9] [3]. The splitting of these modes reflects the lowered symmetry environment of the sulfinate group in the crystalline state compared to free ions in solution.

Methyl group deformation modes manifest as asymmetric bending at 1451, 1434, and 1415 wavenumbers and symmetric bending at 1352 and 1336 wavenumbers [9] [3]. Carbon-sulfur stretching vibrations, coupled with SO₃ symmetric bending, appear at 787 and 781 wavenumbers [9] [3].

Raman spectroscopy reveals complementary vibrational information with enhanced sensitivity to symmetric vibrations. The Raman spectrum shows strong SO₃ modes, particularly the symmetric stretch at 1078, 1061, and 1052 wavenumbers [9] [3]. The asymmetric SO₃ stretching appears at 1218, 1204, 1195, and 1169 wavenumbers in the Raman spectrum [9] [3].

Research demonstrates that the vibrational spectra clearly distinguish between ionic and coordinated forms of the methanesulfinate ion [9] [3]. In purely ionic compounds like sodium methanesulfinate, the SO₃ asymmetric stretching modes show minimal splitting, indicating weak intermolecular interactions [9] [3]. This contrasts sharply with transition metal complexes where coordination leads to significant mode splitting [9] [3].

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides valuable structural information about sodium methanesulfinate in solution. Proton NMR studies reveal the methyl group protons as a sharp singlet at approximately 1.964 parts per million when measured in deuterated dimethyl sulfoxide [10] [11]. This chemical shift indicates the electron-withdrawing effect of the sulfinate group on the adjacent methyl protons.

The simplicity of the ¹H NMR spectrum, consisting of a single methyl resonance, confirms the symmetrical environment of all three methyl protons and the rapid rotation about the carbon-sulfur bond at room temperature [10] [12]. The integration pattern corresponds exactly to three equivalent protons, consistent with the molecular structure.

Carbon-13 NMR spectroscopy provides additional structural confirmation, though comprehensive data remains limited in the literature [10]. The methyl carbon typically appears in the aliphatic region, shifted downfield relative to simple alkyl groups due to the electron-withdrawing sulfinate substituent.

Sodium methanesulfinate serves as an effective internal reference standard for NMR chemical shift measurements in aqueous solutions containing cyclodextrin and anionic guests [12]. The compound's chemical stability and well-defined chemical shifts make it valuable for quantitative NMR applications [12].

Thermochemical Properties

Melting and Decomposition Behavior

Sodium methanesulfinate exhibits distinct thermal behavior characterized by decomposition rather than simple melting. The compound decomposes at temperatures ranging from 222 to 226 degrees Celsius [13] [14] [15]. This decomposition temperature represents the point at which the ionic structure breaks down, leading to the formation of various degradation products including gaseous sulfur-containing species.

Thermal analysis reveals that the decomposition process occurs in multiple stages [13]. Initial decomposition involves the breakdown of the methanesulfinate anion, with subsequent release of sulfur dioxide and formation of sodium-containing residues [14]. The decomposition process is endothermic, requiring significant energy input to break the ionic bonds and initiate chemical degradation [14].

The relatively high decomposition temperature reflects the strong ionic bonding within the crystal structure [13] [14]. The sodium cations and methanesulfinate anions interact through significant electrostatic forces, contributing to the thermal stability of the compound [14].

Differential scanning calorimetry studies indicate sharp thermal transitions associated with decomposition, distinguishing this process from gradual thermal degradation [14]. The decomposition produces carbon monoxide and carbon dioxide as primary gaseous products [14].

Solubility and Hygroscopicity

Sodium methanesulfinate demonstrates high water solubility, readily dissolving in aqueous media to form clear solutions [13] [16] [17]. The compound dissolves in various organic solvents including methanol, ethanol, ether, hexane, benzene, methylcyclopentane, toluene, ortho-chlorotoluene, and ethyl disulfide [17]. This broad solubility profile reflects both the ionic nature of the compound and the organic character of the methanesulfinate anion.

The aqueous solubility behavior follows typical ionic compound patterns, with dissolution accompanied by significant hydration of both sodium cations and methanesulfinate anions [16] [18]. Studies of methanesulfonate sodium, a related compound, demonstrate deliquescence behavior at approximately seventy-one percent relative humidity [19]. The hygroscopic properties result from the strong affinity of the ionic species for water molecules.

Hygroscopic characteristics make sodium methanesulfinate highly sensitive to atmospheric moisture [13] [14] [17]. The compound readily absorbs water from ambient air, leading to changes in physical appearance and potential crystal structure modifications [14] [17]. This moisture sensitivity necessitates storage under controlled conditions with protection from humidity [14].

Research on related methanesulfonate compounds reveals complex hygroscopic behavior influenced by temperature [8] [18]. Both deliquescent relative humidity and efflorescent relative humidity increase with decreasing temperatures [8]. These hygroscopic properties significantly influence the compound's behavior in atmospheric and environmental applications [16] [18].

The compound requires storage under inert atmosphere conditions in cool, dark environments below fifteen degrees Celsius to prevent degradation and moisture absorption [14] [17]. Incompatibility with strong oxidizing agents necessitates careful handling and storage procedures [14] [17].

Related CAS

17696-73-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (97.96%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20277-69-4

Dates

Last modified: 08-15-2023

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